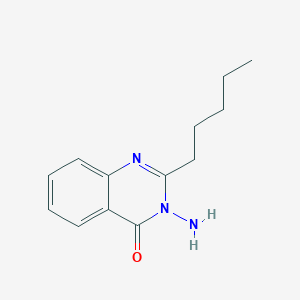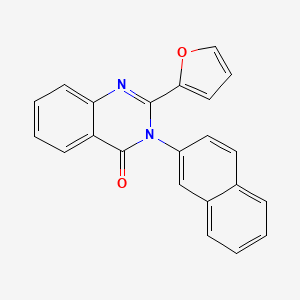
2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure substituted with furan and naphthalene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with furan-2-carbaldehyde and naphthalene-2-carboxylic acid under acidic or basic conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated and nitrated derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(furan-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one can be compared to other quinazolinone derivatives, such as:
2-(furan-2-yl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a naphthalene group.
2-(thiophen-2-yl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of furan and naphthalene substituents, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H14N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-(furan-2-yl)-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C22H14N2O2/c25-22-18-8-3-4-9-19(18)23-21(20-10-5-13-26-20)24(22)17-12-11-15-6-1-2-7-16(15)14-17/h1-14H |
Clé InChI |
FVMKAQBWMPXSJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10880795.png)
![2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
![N-(4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10880799.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone](/img/structure/B10880801.png)
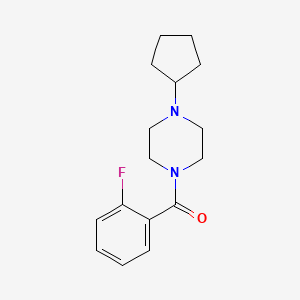
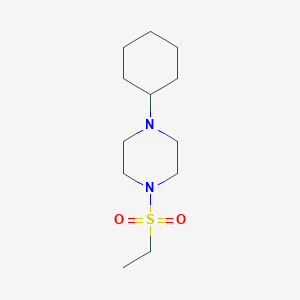
![(3,5-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10880819.png)
![1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10880832.png)
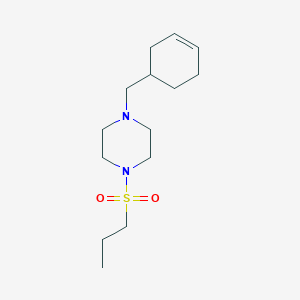
![(3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10880843.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B10880857.png)
![2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880869.png)
![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880877.png)
